Icmt-IN-25

描述

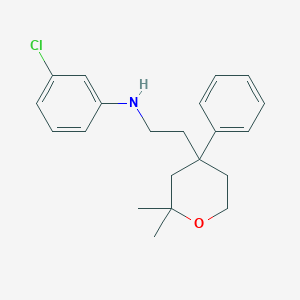

Structure

3D Structure

属性

分子式 |

C21H26ClNO |

|---|---|

分子量 |

343.9 g/mol |

IUPAC 名称 |

3-chloro-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]aniline |

InChI |

InChI=1S/C21H26ClNO/c1-20(2)16-21(12-14-24-20,17-7-4-3-5-8-17)11-13-23-19-10-6-9-18(22)15-19/h3-10,15,23H,11-14,16H2,1-2H3 |

InChI 键 |

POOGSHLRUZCCQK-UHFFFAOYSA-N |

规范 SMILES |

CC1(CC(CCO1)(CCNC2=CC(=CC=C2)Cl)C3=CC=CC=C3)C |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Disclaimer: No specific information is publicly available for a compound designated "Icmt-IN-25." This guide provides a comprehensive overview of the mechanism of action of its likely target, Isoprenylcysteine Carboxyl Methyltransferase (ICMT), a critical enzyme in post-translational protein modification. The information presented here is intended for researchers, scientists, and drug development professionals.

Introduction to ICMT

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the final step in the post-translational modification of a class of proteins known as CAAX proteins.[1] This modification is crucial for the proper subcellular localization and function of these proteins, many of which are key signaling molecules.

CAAX proteins are defined by a C-terminal motif where 'C' is a cysteine, 'A' is typically an aliphatic amino acid, and 'X' can be one of several amino acids. Prominent examples of CAAX proteins include the Ras superfamily of small GTPases, which are critical regulators of cell growth, differentiation, and survival. Dysregulation of Ras signaling is a hallmark of many human cancers, making the enzymes involved in its processing, including ICMT, attractive targets for therapeutic intervention.

The Core Mechanism of Action

The primary function of ICMT is to catalyze the S-adenosyl-L-methionine (SAM)-dependent methylation of the α-carboxyl group of a C-terminal S-prenylated cysteine. This reaction follows a two-step processing of the CAAX motif:

-

Prenylation: A farnesyl or geranylgeranyl isoprenoid lipid is attached to the cysteine residue of the CAAX box by farnesyltransferase (FT) or geranylgeranyltransferase (GGTase).

-

Proteolysis: The -AAX tripeptide is cleaved by the Ras-converting enzyme 1 (RCE1).

Following these steps, ICMT catalyzes the final methylation, rendering the C-terminus of the protein more hydrophobic. This increased hydrophobicity is critical for the stable association of these proteins with the inner leaflet of the plasma membrane or other cellular membranes, a prerequisite for their signaling activity.

Signaling Pathways and Cellular Processes Modulated by ICMT

The most well-characterized signaling pathway influenced by ICMT is the Ras/MAPK pathway. Proper localization of Ras proteins to the plasma membrane is essential for their activation by upstream signals and subsequent engagement of downstream effectors like Raf kinase. By facilitating this localization, ICMT plays a permissive role in Ras-mediated signal transduction.

Inhibition of ICMT has been shown to disrupt the membrane association of Ras, leading to its mislocalization in the cytoplasm. This, in turn, can attenuate downstream signaling through the MAPK cascade, potentially leading to reduced cell proliferation and survival.[2]

Signaling Pathway Diagram: CAAX Protein Processing and Ras Localization

Caption: Workflow of CAAX protein post-translational modification.

Quantitative Data: ICMT Inhibitors

A number of small molecule inhibitors of ICMT have been developed and characterized. The potency of these inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Inhibitor | IC50 (nM) | Cell Line | Reference |

| Analogue 75 | 1.3 | - | [2] |

| Cysmethynil | ~500-2700 | MDA-MB-231 | [3] |

| Tetrahydrocarboline Derivatives | 800-10300 | - | [3] |

| Tetrahydropyranyl Derivatives | 300->100000 | Various Cancer Cell Lines | [2] |

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

5.1. In Vitro ICMT Enzyme Activity Assay

This protocol is designed to measure the catalytic activity of ICMT in a cell-free system.

Materials:

-

Microsomal preparations containing ICMT

-

N-acetyl-S-farnesyl-L-cysteine (AFC) as substrate

-

S-adenosyl-L-[methyl-³H]methionine as the methyl donor

-

Scintillation fluid and counter

Procedure:

-

Prepare a reaction mixture containing buffer, microsomal membranes, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding AFC and S-adenosyl-L-[methyl-³H]methionine.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution.

-

Extract the methylated AFC into an organic solvent.

-

Quantify the amount of radiolabeled methyl group incorporated into the AFC substrate using a scintillation counter.

-

Calculate the enzyme activity and determine the IC50 values for the test inhibitors.

Experimental Workflow Diagram: In Vitro ICMT Assay

Caption: A typical workflow for an in vitro ICMT enzyme activity assay.

5.2. Cellular Ras Localization Assay

This protocol assesses the effect of ICMT inhibitors on the subcellular localization of Ras proteins in cultured cells.

Materials:

-

Cultured cells (e.g., cancer cell lines with known Ras mutations)

-

ICMT inhibitor

-

Cell lysis buffer

-

Ultracentrifuge

-

SDS-PAGE and Western blotting reagents

-

Anti-Ras antibody

Procedure:

-

Treat cultured cells with the ICMT inhibitor or vehicle control for a specified time.

-

Harvest the cells and perform subcellular fractionation by differential centrifugation to separate the membrane and cytosolic fractions.

-

Resolve the proteins from each fraction by SDS-PAGE.

-

Transfer the proteins to a membrane and probe with an anti-Ras antibody.

-

Detect the Ras protein in each fraction using an appropriate secondary antibody and imaging system.

-

Quantify the amount of Ras in the membrane versus the cytosolic fraction to determine the effect of the inhibitor on Ras localization.

Conclusion

ICMT represents a compelling target for the development of novel anticancer therapies, particularly for tumors driven by Ras mutations. By understanding the intricate mechanism of ICMT-mediated protein modification and its impact on cellular signaling, researchers can design more effective and specific inhibitors. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of such compounds, paving the way for future drug discovery efforts in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Target: A Technical Guide to Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

Disclaimer: An extensive search of publicly available scientific literature and databases did not yield any specific information for a molecule designated "Icmt-IN-25." Therefore, this document provides a comprehensive technical overview of its putative molecular target, Isoprenylcysteine Carboxyl Methyltransferase (ICMT) , a critical enzyme in cell signaling and a promising target for therapeutic development.

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of a group of proteins known as CAAX proteins. These proteins, which include the notorious Ras and Rho families of small GTPases, are central to numerous cellular processes, including proliferation, differentiation, and survival. The proper localization and function of CAAX proteins are contingent on a series of modifications, with ICMT-mediated methylation being the terminal step. Dysregulation of this pathway, particularly the hyperactivation of Ras proteins, is a hallmark of many cancers, making ICMT a compelling target for anticancer drug discovery. This guide delves into the molecular biology of ICMT, its role in signaling pathways, and the methodologies employed to identify and characterize its inhibitors.

The Molecular Target: Isoprenylcysteine Carboxyl Methyltransferase (ICMT)

ICMT is an enzyme that resides in the endoplasmic reticulum membrane. It is responsible for the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal S-farnesyl-L-cysteine or S-geranylgeranyl-L-cysteine residue on its substrate proteins.[1] This methylation step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and promoting the protein's association with cellular membranes.

The substrates of ICMT are proteins that have undergone the initial steps of the CAAX processing pathway: prenylation by farnesyltransferase or geranylgeranyltransferase, followed by proteolytic cleavage of the terminal three amino acids by Ras converting enzyme 1 (Rce1).[2] The resulting prenylated cysteine is then recognized by ICMT.

The ICMT Signaling Pathway

The post-translational modification of CAAX proteins is a crucial pathway for the proper function of many signaling molecules. The sequence of events is depicted in the following diagram:

Caption: Post-translational processing of CAAX proteins.

Role of ICMT in Disease

The significance of ICMT in human disease is primarily linked to its role in processing oncogenic proteins, most notably KRAS.[3] Mutant KRAS proteins are constitutively active and drive the growth of a significant fraction of human cancers, including pancreatic, colorectal, and lung cancers. For KRAS to exert its oncogenic function, it must be localized to the plasma membrane, a process that is dependent on the CAAX modification pathway, including the final methylation step by ICMT.[3] Inhibition of ICMT has been shown to disrupt the proper localization of KRAS, leading to its mislocalization to the Golgi apparatus and subsequent degradation. This provides a clear rationale for targeting ICMT as an anti-cancer strategy.

Quantitative Data on ICMT Inhibitors

As "this compound" is not a known entity, no quantitative data can be provided. However, a typical data summary for a hypothetical ICMT inhibitor, "ICMTi-A," is presented below to illustrate how such information would be structured.

| Compound | Target | Assay Type | IC50 (nM) | Cell Line | Cellular IC50 (nM) |

| ICMTi-A | ICMT | Enzymatic (in vitro) | 15 | PANC-1 (Pancreatic) | 250 |

| MIA PaCa-2 (Pancreatic) | 310 | ||||

| HCT116 (Colorectal) | 450 |

Experimental Protocols for Inhibitor Characterization

The identification and characterization of ICMT inhibitors involve a series of biochemical and cell-based assays. A generalized workflow is described below.

In Vitro ICMT Enzymatic Assay

Principle: This assay measures the enzymatic activity of purified ICMT by detecting the transfer of a methyl group from SAM to a prenylated substrate.

Protocol:

-

Reagents: Purified recombinant human ICMT, S-farnesyl-L-cysteine (SFC) or a fluorescently labeled farnesylated peptide substrate, S-adenosyl-L-[methyl-3H]-methionine or a non-radioactive SAM analog, assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM DTT).

-

Procedure: a. The inhibitor compound at various concentrations is pre-incubated with ICMT in the assay buffer. b. The enzymatic reaction is initiated by the addition of the prenylated substrate and SAM. c. The reaction is allowed to proceed for a set time at 37°C. d. The reaction is stopped (e.g., by adding acid). e. The amount of methylated product is quantified. For radiolabeled assays, this can be done by scintillation counting after separation of the product from the unreacted SAM. For fluorescence-based assays, a change in fluorescence polarization or intensity is measured.

-

Data Analysis: IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Assay for KRAS Mislocalization

Principle: This assay assesses the ability of an ICMT inhibitor to disrupt the proper membrane localization of oncogenic KRAS in cancer cells.

Protocol:

-

Cell Line: A cancer cell line endogenously expressing or engineered to express a fluorescently tagged KRAS mutant (e.g., GFP-KRAS G12V).

-

Procedure: a. Cells are seeded in multi-well plates suitable for high-content imaging. b. Cells are treated with the inhibitor compound at various concentrations for a specified period (e.g., 24-48 hours). c. Cells are fixed and stained with a nuclear counterstain (e.g., DAPI) and a membrane stain if required. d. Images are acquired using a high-content imaging system.

-

Data Analysis: Image analysis software is used to quantify the localization of the fluorescently tagged KRAS. The ratio of plasma membrane to cytosolic or Golgi fluorescence is determined. A decrease in the plasma membrane localization of KRAS is indicative of ICMT inhibition.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the discovery and characterization of ICMT inhibitors.

Caption: Workflow for ICMT inhibitor discovery.

Conclusion

Isoprenylcysteine carboxyl methyltransferase is a pivotal enzyme in the post-translational modification of key signaling proteins, including the oncogenic Ras family. Its role in enabling the membrane association and function of these proteins makes it an attractive and well-validated target for the development of novel therapeutics, particularly for cancers driven by Ras mutations. The methodologies for identifying and characterizing ICMT inhibitors are well-established, providing a clear path for the development of clinically relevant molecules. While "this compound" remains an uncharacterized entity, the exploration of ICMT inhibition continues to be a promising avenue in cancer research.

References

- 1. Mechanism of isoprenylcysteine carboxyl methylation from the crystal structure of the integral membrane methyltransferase ICMT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comprehensive analysis of CXXX sequence space reveals that Saccharomyces cerevisiae GGTase-I mainly relies on a2X substrate determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide on Icmt-IN-25 and Its Role in Ras Protein Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor Icmt-IN-25 and its impact on the critical Ras protein signaling pathways. The document details the mechanism of action, presents key quantitative data, outlines experimental protocols, and visualizes the affected cellular processes.

Introduction to Ras Protein Signaling and the Role of ICMT

The Ras family of small GTPases (H-Ras, K-Ras, and N-Ras) are pivotal molecular switches in signal transduction cascades that govern cell proliferation, differentiation, and survival. Their activity is contingent on their localization to the plasma membrane, a process orchestrated by a series of post-translational modifications of a C-terminal CAAX motif. This sequence of modifications includes isoprenylation, endoproteolysis, and, finally, carboxyl methylation of the isoprenylcysteine residue. This last step is catalyzed by the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT). The methylation by ICMT is crucial for the proper membrane association and subsequent signaling function of Ras proteins. Dysregulation of Ras signaling, often due to mutations, is a hallmark of many human cancers, making the enzymes involved in Ras processing, such as ICMT, attractive targets for therapeutic intervention.

This compound: A Potent Inhibitor of Isoprenylcysteine Carboxyl Methyltransferase

This compound, also identified as compound 37 in scientific literature, is a potent and specific inhibitor of ICMT. By blocking the activity of ICMT, this compound prevents the final methylation step in the post-translational modification of Ras proteins. This inhibition leads to the mislocalization of Ras, particularly NRAS, thereby attenuating its downstream signaling activities.

Mechanism of Action

This compound acts as a competitive inhibitor of ICMT, preventing the methylation of the farnesylated and proteolytically cleaved C-terminal cysteine of Ras proteins. This lack of methylation disrupts the electrostatic interactions required for stable anchoring of Ras to the inner leaflet of the plasma membrane. Consequently, unmethylated Ras proteins, especially NRAS, are unable to efficiently localize to the plasma membrane and are instead found in other cellular compartments, such as the Golgi apparatus. This mislocalization effectively prevents their interaction with upstream activators and downstream effectors, thus inhibiting the propagation of signals that drive cell growth and proliferation.

An In-Depth Technical Guide on this compound and Ras Protein Signaling Pathways

Quantitative Data

The inhibitory potency of this compound and a related compound, cysmethynil, are summarized below. This data is essential for comparing the efficacy of different ICMT inhibitors and for designing experiments to probe their effects on Ras signaling.

| Compound | Target | IC50 (μM) | Ki (μM) | Assay Condition |

| This compound (compound 37) | ICMT | 0.025 | Not Reported | In vitro enzymatic assay |

| Cysmethynil | ICMT | 0.29 (with preincubation) | 0.02 | In vitro enzymatic assay with S-farnesyl-L-cysteine as substrate |

| Cysmethynil | ICMT | 2.1 (without preincubation) | Not Reported | In vitro enzymatic assay with S-farnesyl-L-cysteine as substrate |

Signaling Pathways and Experimental Workflows

Ras Post-Translational Modification and Signaling Pathway

The following diagram illustrates the post-translational modification of Ras proteins and the subsequent activation of downstream signaling cascades. Inhibition of ICMT by this compound disrupts this process at the final methylation step.

Figure 1. Ras post-translational modification and signaling cascade.

Experimental Workflow: Assessing the Impact of this compound

A typical experimental workflow to investigate the effects of this compound on cancer cells with aberrant Ras signaling is depicted below.

Figure 2. Workflow for evaluating this compound's effects.

Experimental Protocols

In Vitro ICMT Activity Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of ICMT in a controlled, cell-free system.

Materials:

-

Recombinant human ICMT enzyme (e.g., from Sf9 insect cell membranes)

-

S-farnesyl-L-cysteine (SFC) or other suitable isoprenylated cysteine substrate

-

S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA)

-

Scintillation cocktail and vials

-

Microplate reader compatible with scintillation counting

Procedure:

-

Prepare a reaction mixture containing assay buffer, recombinant ICMT enzyme, and the isoprenylated cysteine substrate.

-

Add varying concentrations of this compound or vehicle control (e.g., DMSO) to the reaction mixture.

-

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding [³H]-SAM.

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.

-

Terminate the reaction (e.g., by adding a strong acid or by spotting onto a filter paper and washing).

-

Quantify the amount of incorporated [³H]-methyl groups by scintillation counting.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Soft Agar Colony Formation Assay

This assay assesses the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of tumorigenicity.

Materials:

-

Cancer cell line of interest (e.g., with an NRAS mutation)

-

Complete cell culture medium

-

Agarose (low melting point)

-

6-well plates

-

This compound

Procedure:

-

Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.

-

Top Agar Layer: Prepare a 0.3% agarose solution in complete medium. Trypsinize and count the cancer cells. Resuspend the cells in the 0.3% agarose solution at a density of approximately 5,000-10,000 cells/mL.

-

Add varying concentrations of this compound or vehicle control to the cell-agarose suspension.

-

Gently layer 1 mL of the cell-agarose mixture on top of the solidified bottom agar layer.

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a humidified incubator for 2-4 weeks.

-

Feed the cells twice a week by adding 200 µL of complete medium containing the respective concentrations of this compound.

-

After the incubation period, stain the colonies with a solution of crystal violet.

-

Count the number of colonies in each well using a microscope.

-

Quantify the reduction in colony formation as a measure of the anti-proliferative effect of this compound.

Western Blot for Phospho-Akt and Phospho-Erk

This protocol is used to determine the effect of this compound on the activation of key downstream effectors in the Ras signaling pathway.

Materials:

-

Cancer cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-phospho-Erk1/2 (Thr202/Tyr204), anti-total Erk1/2

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified time.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an antibody against the total protein (e.g., anti-total Akt) to normalize for loading differences.

-

Quantify the band intensities to determine the change in phosphorylation of Akt and Erk upon treatment with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of ICMT and Ras post-translational modification in cancer biology. Its high potency and specificity make it a suitable candidate for further preclinical and potentially clinical development. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting ICMT in Ras-driven malignancies. Further studies are warranted to fully elucidate the downstream effects of this compound and to identify patient populations that would most likely benefit from this therapeutic strategy.

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Cancer: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) is an integral membrane enzyme that catalyzes the final step in the post-translational modification of a class of proteins known as CaaX proteins. Many of these proteins, including members of the Ras superfamily of small GTPases, are critical regulators of cellular signaling pathways that govern cell proliferation, survival, and migration. Dysregulation of these pathways is a hallmark of cancer. This technical guide provides an in-depth overview of the function of ICMT in oncology, detailing its role in key signaling cascades, its impact on cancer phenotypes, and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Introduction: The Significance of ICMT in Cancer Biology

Isoprenylcysteine carboxyl methyltransferase (ICMT) is a critical enzyme in the prenylation pathway, a series of post-translational modifications required for the proper function and subcellular localization of numerous signaling proteins. The substrates for ICMT are CaaX proteins, which include the Ras, Rho, and Rap families of small GTPases, as well as nuclear lamins. These proteins play pivotal roles in signal transduction pathways that are frequently deregulated in cancer.

The oncogenic potential of many CaaX proteins, particularly Ras, is dependent on their localization to the plasma membrane, which is facilitated by prenylation and subsequent modifications, including carboxyl methylation by ICMT. By catalyzing this final methylation step, ICMT plays a crucial role in enabling the function of these oncoproteins. Consequently, ICMT has emerged as a compelling target for anti-cancer drug development. Inhibition of ICMT offers a strategy to disrupt the signaling of multiple oncogenic pathways simultaneously.

ICMT and Its Role in Key Cancer Signaling Pathways

ICMT is a central node in the regulation of several critical signaling pathways implicated in cancer progression. Its primary role is to complete the post-translational processing of CaaX proteins, thereby enabling their function.

The Ras-Raf-MEK-ERK (MAPK) Pathway

The Ras proteins (KRAS, HRAS, and NRAS) are among the most frequently mutated oncoproteins in human cancers. Their activation of the mitogen-activated protein kinase (MAPK) cascade is a key driver of cell proliferation and survival. Proper membrane association of Ras is essential for its function, and this is dependent on the modifications of the CaaX motif, including methylation by ICMT.

Inhibition of ICMT disrupts the proper localization of Ras, leading to its mislocalization from the plasma membrane. This, in turn, attenuates the activation of downstream effectors in the MAPK pathway, such as Raf, MEK, and ERK. The suppression of ERK phosphorylation upon ICMT inhibition has been demonstrated in various cancer cell lines, leading to reduced cell proliferation.

The Role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in Progeria and Aging: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth technical overview of the role of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) in the context of Hutchinson-Gilford Progeria Syndrome (HGPS) and its broader implications for the aging process. It consolidates key experimental findings, presents quantitative data for comparative analysis, details relevant experimental methodologies, and visualizes critical biological pathways and workflows.

Introduction: The Molecular Basis of Progeria and the Role of ICMT

Hutchinson-Gilford Progeria Syndrome (HGPS) is a rare, fatal genetic disorder characterized by accelerated aging in children.[1][2] The molecular culprit behind HGPS is a single point mutation in the LMNA gene, which codes for Lamin A, a crucial structural protein of the nuclear lamina.[1][3] This mutation leads to the production of a truncated and toxic form of prelamin A, known as progerin.[2][4]

Progerin undergoes a series of post-translational modifications, including farnesylation and carboxyl methylation, which anchor it to the inner nuclear membrane.[4][5] The final step in this process is catalyzed by the enzyme Isoprenylcysteine Carboxyl Methyltransferase (ICMT).[6][7] The permanent farnesylation and methylation of progerin lead to its accumulation at the nuclear rim, causing nuclear blebbing, disorganized chromatin, DNA damage, and premature cellular senescence, ultimately driving the devastating multi-systemic aging phenotype seen in HGPS patients.[1][8]

Recent research has identified ICMT as a promising therapeutic target for HGPS.[2][3][9] Inhibition of ICMT prevents the final methylation step of progerin, leading to its mislocalization from the nuclear membrane and a reduction in its cellular toxicity.[3][9][10] This guide will delve into the technical details of ICMT's function, the effects of its inhibition, and the experimental approaches used to study its role in progeria and aging.

The Progerin Post-Translational Processing Pathway

The maturation of prelamin A into lamin A is a multi-step process that is disrupted in HGPS. Understanding this pathway is critical to comprehending the role of ICMT.

Caption: Post-translational processing of normal prelamin A versus progerin.

Therapeutic Targeting of ICMT in Progeria

The central hypothesis for targeting ICMT is that by preventing the final methylation step, the toxic association of progerin with the nuclear lamina can be disrupted. Both genetic and pharmacological inhibition of ICMT have demonstrated significant therapeutic benefits in preclinical models of HGPS.

Effects of ICMT Inhibition on Cellular Phenotypes

Inhibition of ICMT in HGPS patient-derived fibroblasts and progeroid mouse models leads to several beneficial cellular changes:

-

Progerin Delocalization: ICMT inhibitors cause a significant mislocalization of progerin from the nuclear rim to the nucleoplasm.[3][9][10]

-

Reduced Progerin Levels: Some ICMT inhibitors, such as UCM-13207, have been shown to decrease the total cellular levels of progerin.[3][9]

-

Improved Nuclear Morphology: While not fully correcting nuclear blebbing, ICMT inhibition can lead to improvements in nuclear architecture.[1][11]

-

Decreased DNA Damage: A reduction in DNA damage markers, such as phosphorylated histone H2AX (γH2AX), is observed following ICMT inhibition.[3]

-

Increased Cellular Proliferation: HGPS cells exhibit premature senescence and reduced proliferative capacity. ICMT inhibitors have been shown to increase the proliferation of these cells.[2][7]

-

Activation of AKT Signaling: Reduced ICMT activity has been linked to the activation of the pro-survival AKT-mTOR signaling pathway.[6][11][12]

In Vivo Efficacy of ICMT Inhibitors

Studies using the LmnaG609G/G609G progeroid mouse model have demonstrated the in vivo efficacy of ICMT inhibitors.

| Parameter | Vehicle Control | ICMT Inhibitor (UCM-13207) | Reference |

| Mean Lifespan | 134 days | 173 days | [9] |

| Maximum Lifespan | 164 days | 194 days | [9] |

| Body Weight | Significantly lower | Significantly improved at all ages | [3] |

| Grip Strength | Reduced | Enhanced | [3] |

| Vascular Smooth Muscle Cells | Reduced number | Increased number | [3] |

| Tissue Senescence | Increased | Decreased in multiple organs | [3] |

| Parameter | LmnaG609G/G609GIcmt+/+ | LmnaG609G/G609GIcmthm/hm | Reference |

| Survival at 129 days | 0% | 100% | [7] |

| Vascular Smooth Muscle Cell Nuclei | Reduced by ~75% | Normalized | [7] |

| Muscle Fiber Size | 50% smaller than wild-type | Increased | [7] |

Signaling Pathways Implicated in ICMT Function

The therapeutic effects of ICMT inhibition are mediated, at least in part, through the modulation of key cellular signaling pathways. The AKT-mTOR pathway, a central regulator of cell growth, proliferation, and survival, is significantly impacted.

Caption: ICMT inhibition alleviates progerin-induced suppression of the AKT-mTOR pathway.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the role of ICMT in progeria.

Cell Culture and Treatment

-

Cell Lines: Human HGPS patient-derived fibroblasts (e.g., AG11513) and wild-type fibroblasts (e.g., GM01651) are commonly used.

-

Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-15% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine at 37°C in a 5% CO2 incubator.

-

ICMT Inhibitor Treatment: ICMT inhibitors such as UCM-13207 or C75 are dissolved in DMSO to create stock solutions. For experiments, the inhibitors are diluted in culture medium to the desired final concentration (e.g., 2-10 µM for UCM-13207, ~0.5 µM for C75). Control cells are treated with an equivalent concentration of DMSO.

Western Blotting for Progerin and Signaling Proteins

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-40 µg) are separated on a 4-12% Bis-Tris polyacrylamide gel and transferred to a PVDF membrane.

-

Antibody Incubation: Membranes are blocked in 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Primary antibodies (e.g., anti-Lamin A/C, anti-progerin, anti-phospho-AKT, anti-AKT, anti-GAPDH) are incubated overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for Progerin Localization

-

Cell Seeding and Fixation: Cells are grown on glass coverslips. After treatment, they are washed with PBS and fixed with 4% paraformaldehyde for 15 minutes.

-

Permeabilization and Blocking: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes and then blocked with 1% BSA in PBS for 1 hour.

-

Antibody Staining: Cells are incubated with a primary antibody against Lamin A/C or progerin overnight at 4°C, followed by incubation with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature. Nuclei are counterstained with DAPI.

-

Imaging: Coverslips are mounted on slides and imaged using a confocal microscope.

Cellular Proliferation Assay

-

MTT Assay: Cells are seeded in 96-well plates. After treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

EdU Incorporation Assay: Cells are incubated with 5-ethynyl-2'-deoxyuridine (EdU), a nucleoside analog of thymidine, which is incorporated into newly synthesized DNA. The incorporated EdU is then detected using a fluorescent azide through a click chemistry reaction, and the percentage of EdU-positive cells is quantified by fluorescence microscopy or flow cytometry.

Animal Studies

-

Mouse Model: The LmnaG609G/G609G knock-in mouse model, which recapitulates many features of human HGPS, is widely used.

-

Drug Administration: ICMT inhibitors can be administered via various routes, including intraperitoneal injection or oral gavage. The vehicle control typically consists of the same solvent used to dissolve the inhibitor.

-

Grip Strength Measurement: Forelimb grip strength is measured using a grip strength meter. The mouse is held by the tail and allowed to grasp a metal grid, then gently pulled backward until it releases its grip. The peak force is recorded.

-

Lifespan Studies: Mice are monitored daily, and their lifespan is recorded from birth until death. Kaplan-Meier survival curves are used to analyze the data.

Caption: A generalized experimental workflow for evaluating ICMT inhibitors in progeria.

ICMT and Normal Aging

While the role of ICMT is most dramatically illustrated in the context of progeria, there is evidence to suggest its involvement in the normal aging process. Progerin is also produced at low levels in healthy individuals, and its accumulation has been observed in aged tissues.[1] This suggests that the same toxic mechanisms at play in HGPS may contribute to physiological aging, albeit at a much slower rate. Therefore, understanding the regulation and function of ICMT could provide valuable insights into age-related cellular decline and potentially open new avenues for interventions that promote healthy aging. Further research is needed to fully elucidate the role of ICMT in the broader context of the biology of aging.

Conclusion and Future Directions

The validation of ICMT as a therapeutic target for HGPS represents a significant advancement in the field. The development of potent and bioavailable ICMT inhibitors has demonstrated remarkable efficacy in preclinical models, offering hope for a new class of treatments for this devastating disease. Future research should focus on:

-

Clinical Translation: Advancing lead ICMT inhibitors into clinical trials for HGPS patients.

-

Mechanism of Action: Further elucidating the downstream signaling pathways affected by ICMT inhibition and the precise mechanisms by which progerin levels are reduced.

-

Combination Therapies: Investigating the potential of combining ICMT inhibitors with other therapeutic strategies, such as farnesyltransferase inhibitors, to achieve synergistic effects.

-

Role in Normal Aging: Exploring the therapeutic potential of modulating ICMT activity to mitigate age-related decline in the general population.

The study of ICMT in the context of progeria has not only provided a promising therapeutic strategy for a rare disease but has also shed light on fundamental mechanisms of cellular aging that are relevant to us all.

References

- 1. mmpc.org [mmpc.org]

- 2. uq.edu.au [uq.edu.au]

- 3. Grip Strength Protocol - IMPReSS [web.mousephenotype.org]

- 4. maze.conductscience.com [maze.conductscience.com]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Status of treatment strategies for Hutchinson–Gilford progeria syndrome with a focus on prelamin: A posttranslational modification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 8. Peer review in A small-molecule ICMT inhibitor delays senescence of Hutchinson-Gilford progeria syndrome cells | eLife [elifesciences.org]

- 9. MPD: JaxCC1: project protocol [phenome.jax.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Icmt-IN-25: Discovery and Chemical Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) represents a critical enzyme in the post-translational modification of numerous proteins, including the oncogenic Ras family. Its role in promoting membrane association and subsequent signaling activity of these proteins has positioned it as a compelling target for anticancer drug discovery. This technical guide provides a comprehensive overview of the discovery, chemical structure, and biological activity of Icmt-IN-25, a notable inhibitor of ICMT. Detailed experimental protocols for key assays and visualizations of relevant biological pathways are included to facilitate further research and development in this area.

Discovery of a Novel Class of ICMT Inhibitors

This compound emerged from a focused drug discovery campaign aimed at identifying potent and selective small-molecule inhibitors of ICMT. The initial screening and subsequent structure-activity relationship (SAR) studies were detailed in a seminal 2011 publication by Judd et al. in the Journal of Medicinal Chemistry. This work described the development of a series of tetrahydropyranyl derivatives as potent ICMT inhibitors.

The discovery process can be conceptually outlined as follows:

This systematic approach led to the identification of a series of compounds, including this compound, with significant inhibitory activity against ICMT.

Chemical Structure

While the exact chemical structure of this compound is not publicly available in the search results, it belongs to the class of methylated tetrahydropyranyl derivatives as described by Judd et al. The general scaffold of this series of inhibitors was developed to be competitive with the isoprenylated cysteine substrate of ICMT.

Biological Activity and Data

The series of compounds discovered by Judd et al. demonstrated potent inhibition of ICMT. While the specific IC50 value for this compound is not provided in the available search results, analogues within the same series exhibited IC50 values in the nanomolar range. These inhibitors were also shown to reduce the viability of various cancer cell lines.

Table 1: Summary of Biological Activity for the Tetrahydropyranyl Series of ICMT Inhibitors

| Parameter | Observation | Reference |

| Target | Isoprenylcysteine carboxyl methyltransferase (ICMT) | Judd et al., 2011 |

| Mechanism of Action | Substrate-competitive inhibition | Judd et al., 2011 |

| In Vitro Potency | Nanomolar IC50 values for lead compounds | Judd et al., 2011 |

| Cellular Activity | Reduction of viability in cancer cell lines | Judd et al., 2011 |

Signaling Pathway Context

ICMT plays a crucial role in the final step of the post-translational modification of proteins containing a C-terminal CaaX motif. This modification is essential for the proper localization and function of key signaling proteins like Ras. By inhibiting ICMT, compounds like this compound can disrupt these signaling pathways, which are often hyperactivated in cancer.

Experimental Protocols

The following are generalized protocols for key assays that would have been used in the characterization of this compound, based on standard methodologies in the field.

In Vitro ICMT Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ICMT.

Materials:

-

Recombinant human ICMT enzyme

-

S-farnesyl-L-cysteine (substrate)

-

S-adenosyl-L-[methyl-3H]methionine ([3H]SAM) (co-substrate)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2)

-

Scintillation vials and scintillation fluid

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, ICMT enzyme, and S-farnesyl-L-cysteine.

-

Add varying concentrations of the test compound to the wells of a microplate.

-

Initiate the reaction by adding [3H]SAM.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., 1M HCl).

-

Extract the methylated product using an organic solvent (e.g., ethyl acetate).

-

Transfer the organic layer to scintillation vials, evaporate the solvent, and add scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of a test compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT116, Panc-1)

-

Cell culture medium and supplements

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of the test compound. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) value from the dose-response curve.

Conclusion and Future Directions

This compound and its analogues represent a promising class of ICMT inhibitors with potential for development as anticancer therapeutics. The disruption of Ras and other CaaX protein signaling through ICMT inhibition is a validated strategy in preclinical models. Further research is warranted to fully elucidate the therapeutic potential of this compound class, including detailed pharmacokinetic and in vivo efficacy studies. The experimental frameworks provided herein offer a foundation for the continued investigation and development of novel ICMT inhibitors.

In Vitro Characterization of Icmt-IN-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of Icmt-IN-25, a potent inhibitor of Isoprenylcysteine Carboxyl Methyltransferase (Icmt). This compound, also identified as compound 37 in seminal research, has demonstrated significant potential in the modulation of critical cellular signaling pathways implicated in cancer. This document outlines the core biochemical and cellular activities of this compound, details the experimental methodologies for its characterization, and presents key quantitative data in a structured format.

Biochemical Activity of this compound

This compound is a potent inhibitor of the enzyme Isoprenylcysteine Carboxyl Methyltransferase (Icmt), with a half-maximal inhibitory concentration (IC50) of 0.025 µM.[1] Icmt is a critical enzyme in the post-translational modification of various proteins, including the Ras superfamily of small GTPases. By catalyzing the carboxyl methylation of a C-terminal prenylcysteine, Icmt plays a pivotal role in the proper subcellular localization and function of these proteins.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (µM) | Reference |

| This compound (compound 37) | Icmt | 0.025 | [1] |

Mechanism of Action: Inhibition of the Ras Signaling Pathway

The Ras proteins are key regulators of cellular growth, proliferation, and survival. Their proper function is contingent on a series of post-translational modifications, including prenylation, proteolytic cleavage, and carboxyl methylation by Icmt. This sequence of modifications facilitates the anchoring of Ras to the plasma membrane, a prerequisite for its signaling activity.

By inhibiting Icmt, this compound disrupts the final step of Ras processing. This leads to the mislocalization of Ras from the plasma membrane to the cytoplasm, thereby impairing its ability to engage with downstream effectors and activate pro-proliferative signaling cascades, such as the RAF-MEK-ERK pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro experiments used to characterize this compound.

Icmt Inhibition Assay (Radiometric)

This assay quantifies the activity of Icmt by measuring the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]methionine ([³H]SAM) onto a prenylated substrate.

Materials:

-

Recombinant human Icmt enzyme

-

N-dansyl-S-farnesyl-L-cysteine (DFC) substrate

-

S-adenosyl-L-[methyl-³H]methionine ([³H]SAM)

-

This compound or other test compounds

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, DFC, and [³H]SAM.

-

Add this compound at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the recombinant Icmt enzyme.

-

Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).

-

Extract the methylated DFC into the organic phase.

-

Transfer the organic phase to a scintillation vial containing scintillation cocktail.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition at each concentration of this compound and determine the IC50 value.

Cell Viability Assay

This assay determines the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

-

Cancer cell line (e.g., HCT116 colon cancer cells)

-

Complete cell culture medium

-

This compound or other test compounds

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well microplates

-

Luminometer

Procedure:

-

Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for a short period to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Ras Localization Assay (Immunofluorescence)

This assay visualizes the subcellular localization of Ras protein in response to treatment with this compound.

Materials:

-

Cancer cell line expressing a tagged Ras protein (e.g., GFP-Ras)

-

This compound

-

Formaldehyde for cell fixation

-

Permeabilization buffer (e.g., Triton X-100 in PBS)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Grow cells on glass coverslips.

-

Treat the cells with this compound or a vehicle control for a specified time.

-

Fix the cells with formaldehyde.

-

Permeabilize the cell membranes.

-

Mount the coverslips onto microscope slides with a mounting medium containing DAPI.

-

Visualize the localization of the tagged Ras protein and the nucleus using a fluorescence microscope.

-

Capture images to document the shift of Ras from the plasma membrane to intracellular compartments in treated cells.

Summary of In Vitro Data

The following table summarizes the key in vitro characterization data for this compound.

Table 2: In Vitro Characterization of this compound

| Assay | Cell Line | Endpoint | Value (µM) |

| Icmt Inhibition | - | IC50 | 0.025 |

| Cell Viability | HCT116 | GI50 | Data not available in the provided search results |

| Ras Localization | - | - | Qualitative: Induces mislocalization from plasma membrane |

Note: Specific GI50 values for this compound (compound 37) were not explicitly available in the initial search results. Further analysis of the primary literature is required for this specific data point.

Conclusion

This compound is a potent and specific inhibitor of Icmt that effectively disrupts the Ras signaling pathway by preventing the final maturation step of Ras proteins. Its ability to induce mislocalization of Ras from the plasma membrane provides a clear mechanism for its anti-proliferative effects. The experimental protocols detailed in this guide provide a robust framework for the in vitro evaluation of Icmt inhibitors and their cellular consequences. Further investigation into the cellular potency of this compound across a broader range of cancer cell lines is warranted to fully elucidate its therapeutic potential.

References

Icmt-IN-25 and the Landscape of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoprenylcysteine carboxyl methyltransferase (ICMT) represents a compelling target in oncology due to its critical role in the post-translational modification of numerous proteins implicated in cancer signaling, most notably the Ras superfamily of small GTPases. This technical guide provides an in-depth overview of Icmt-IN-25, a member of the tetrahydropyranyl (THP) series of ICMT inhibitors. While specific quantitative data for this compound is not publicly available, this document will detail the core principles of ICMT inhibition by this class of compounds, their mechanism of action, and the experimental protocols utilized in their evaluation. The information presented herein is synthesized from the foundational research on this series of inhibitors and is intended to serve as a comprehensive resource for professionals in the field of drug discovery and development.

Introduction: The Rationale for Targeting ICMT

The post-translational modification of proteins is a fundamental cellular process that governs their localization, activity, and interaction with other molecules. A key modification for a subset of proteins, including the Ras family of GTPases, is prenylation, which involves the attachment of a farnesyl or geranylgeranyl isoprenoid lipid anchor to a cysteine residue within a C-terminal CaaX motif. Following prenylation and proteolytic cleavage of the "-aaX" tripeptide, the newly exposed isoprenylcysteine is carboxylmethylated by the enzyme isoprenylcysteine carboxyl methyltransferase (ICMT).[1] This final methylation step is crucial for the proper membrane association and subsequent signaling functions of these proteins.[1]

Mutations in Ras are among the most common oncogenic drivers in human cancers. By inhibiting ICMT, the final step in Ras maturation is blocked, leading to its mislocalization and attenuation of its downstream signaling pathways, which are critical for cell proliferation, survival, and differentiation. This provides a strong rationale for the development of ICMT inhibitors as potential anti-cancer therapeutics.

The Tetrahydropyranyl (THP) Series of ICMT Inhibitors

This compound belongs to a series of tetrahydropyranyl (THP) derivatives developed as potent inhibitors of ICMT.[2][3] The foundational work on this series involved the optimization of a hit compound through structure-activity relationship (SAR) studies to enhance potency and cellular activity.[2][3] While specific data for this compound is not available, the series has yielded highly potent analogs, such as ICMT-IN-1 (compound 75 in the original publication), which exhibits an IC50 of 1.3 nM against ICMT.[2][4]

Quantitative Data for Representative THP ICMT Inhibitors

The following table summarizes the in vitro activity of representative compounds from the tetrahydropyranyl series of ICMT inhibitors. This data is extracted from the primary publication and is intended to provide a comparative overview of the potency of this class of molecules.

| Compound (Original ID) | ICMT IC50 (µM) | HCT-116 GI50 (µM) | MIA PaCa-2 GI50 (µM) | PC-3 GI50 (µM) |

| 3 | 0.25 | >100 | >100 | >100 |

| 27 | 0.015 | 11 | 14 | 12 |

| ICMT-IN-1 (75) | 0.0013 | 0.3 | 0.4 | 0.5 |

Data sourced from Judd WR, et al. J Med Chem. 2011.[2]

Mechanism of Action and Signaling Pathway

ICMT inhibitors act by competitively binding to the active site of the ICMT enzyme, preventing the methylation of its isoprenylcysteine substrates. This inhibition leads to the accumulation of unmethylated, prenylated proteins, such as Ras, in the cytoplasm, thereby preventing their localization to the plasma membrane where they would normally be activated and engage with downstream effectors.

Signaling Pathway Diagram

The following diagram illustrates the canonical Ras signaling pathway and the point of intervention for ICMT inhibitors.

References

- 1. Comprehensive analysis of CXXX sequence space reveals that Saccharomyces cerevisiae GGTase-I mainly relies on a2X substrate determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and SAR of methylated tetrahydropyranyl derivatives as inhibitors of isoprenylcysteine carboxyl methyltransferase (ICMT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

An In-Depth Technical Guide to Isoprenylcysteine Carboxyl Methyltransferase (Icmt) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoprenylcysteine carboxyl methyltransferase (Icmt) is a critical enzyme in the post-translational modification of a significant number of cellular proteins, including the Ras superfamily of small GTPases. These proteins play a pivotal role in cell signaling pathways that govern proliferation, differentiation, and survival. The proper localization and function of these proteins are dependent on a series of modifications, with the final step being the methylation of a C-terminal isoprenylcysteine residue by Icmt. Dysregulation of these signaling pathways, often driven by mutations in genes like RAS, is a hallmark of many cancers. Consequently, Icmt has emerged as a compelling therapeutic target for the development of novel anti-cancer agents.[1] This guide provides a comprehensive technical overview of Icmt inhibitors, including their mechanism of action, quantitative data on their potency, detailed experimental protocols for their evaluation, and a visual representation of the signaling pathways they modulate.

The Role of Icmt in Cellular Signaling

Icmt is an integral membrane protein located in the endoplasmic reticulum. It catalyzes the S-adenosyl-L-methionine (SAM)-dependent methylation of the carboxyl group of a C-terminal S-farnesylcysteine or S-geranylgeranylcysteine residue on its substrate proteins. This methylation step is crucial for the proper subcellular localization and biological activity of these proteins. Prominent substrates of Icmt include members of the Ras and Rho families of small GTPases.

Inhibition of Icmt leads to the accumulation of unmethylated, prenylated proteins at the endoplasmic reticulum, preventing their trafficking to the plasma membrane where they would typically exert their signaling functions.[2] This disruption of localization and function of key oncogenic drivers, such as Ras, forms the primary rationale for targeting Icmt in cancer therapy.[1]

Icmt Inhibitors: Classes and Quantitative Data

A number of small molecule inhibitors of Icmt have been developed and characterized. The most extensively studied class is the indole-based inhibitors, exemplified by cysmethynil.[1] Significant efforts have been dedicated to optimizing the potency and drug-like properties of this chemical scaffold. The following tables summarize the quantitative data for a selection of Icmt inhibitors.

| Inhibitor Name/Code | Chemical Class | Icmt IC50 (µM) | Cell Proliferation IC50 (µM) | Cell Line | Reference |

| Cysmethynil | Indole | ~1.0 - 2.4 | 19.1 - <25 | MDA-MB-231 | [1] |

| Compound 8.12 | Indole (amino-derivative of cysmethynil) | Not specified | ~0.8 (HepG2), ~1.6 (PC3) | HepG2, PC3 | [3] |

| UCM-1336 (Compound 3) | Not specified | 2 | Not specified | Various Ras-mutated cell lines | [2] |

| J1-1 | Indole | 1.0 | >25 | MDA-MB-231 | [1] |

| J1-2 | Indole | 2.5 | 22.5 | MDA-MB-231 | [1] |

| J1-3 | Indole | 6.5 | 19.1 | MDA-MB-231 | [1] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation of Icmt inhibitors. Below are methodologies for key in vitro and cell-based assays.

Icmt In Vitro Enzyme Activity Assay (Scintillation Proximity Assay)

This assay measures the incorporation of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine (SAM) onto a biotinylated isoprenylcysteine substrate.

Materials:

-

Recombinant human Icmt enzyme (e.g., in Sf9 cell membranes)

-

Biotin-S-farnesyl-L-cysteine (BFC) substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

Icmt inhibitor compounds

-

Assay Buffer: 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT

-

Stop Solution: 0.5 M acetic acid

-

Streptavidin-coated SPA beads (e.g., from PerkinElmer)

-

96-well microplates

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, BFC (e.g., 200 nM), and [³H]-SAM (e.g., 500 nM).

-

Add the Icmt inhibitor at various concentrations to the wells of a 96-well plate. Include a DMSO control.

-

Add the recombinant Icmt enzyme (e.g., 1-5 µg of membrane protein per well) to the wells containing the inhibitor and pre-incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Incubate the plate at 37°C for 60 minutes with gentle agitation.

-

Terminate the reaction by adding the Stop Solution.

-

Add a suspension of streptavidin-coated SPA beads to each well.

-

Incubate the plate for at least 30 minutes at room temperature to allow the biotinylated substrate to bind to the beads.

-

Measure the radioactivity in each well using a microplate scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of Icmt inhibitors on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231, PC3, HepG2)

-

Complete cell culture medium

-

Icmt inhibitor compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the Icmt inhibitor. Include a DMSO vehicle control.

-

Incubate the cells for 48-72 hours at 37°C in a CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the in vivo efficacy of an Icmt inhibitor in a subcutaneous tumor model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line that forms tumors in mice (e.g., HCT116, PC3)

-

Icmt inhibitor formulated for in vivo administration

-

Vehicle control for the inhibitor formulation

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer the Icmt inhibitor or vehicle control to the mice according to a predetermined schedule (e.g., daily intraperitoneal injection or oral gavage).

-

Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunoblotting for target engagement).

-

Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the inhibitor.

Signaling Pathways and Visualization

The primary targets of Icmt inhibition are signaling pathways driven by prenylated proteins, most notably the Ras and Rho GTPase pathways.

Ras Signaling Pathway

The Ras signaling pathway is a central regulator of cell growth, proliferation, and survival. Icmt is essential for the final maturation step of Ras proteins, enabling their localization to the plasma membrane and subsequent activation of downstream effector pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.

Caption: Ras signaling pathway and the point of intervention by Icmt inhibitors.

Rho GTPase Signaling Pathway

The Rho family of GTPases, including RhoA, Rac1, and Cdc42, are key regulators of the actin cytoskeleton, cell polarity, and cell migration. Similar to Ras, their function is dependent on post-translational prenylation and methylation by Icmt.

Caption: Rho GTPase signaling pathway and the impact of Icmt inhibition.

Clinical Development Status

As of late 2025, despite the promising preclinical data for several Icmt inhibitors, none have formally entered clinical trials.[1] The primary challenges for clinical translation have been the optimization of pharmacokinetic properties, such as solubility and bioavailability, and ensuring a favorable safety profile. The prototypical inhibitor, cysmethynil, for instance, exhibited poor aqueous solubility, which has driven the development of more drug-like analogs such as compound 8.12.[3] Continued medicinal chemistry efforts are focused on identifying Icmt inhibitors with improved properties suitable for clinical evaluation.

Conclusion

Targeting Icmt presents a rational and promising strategy for the development of novel therapeutics, particularly for cancers driven by Ras mutations. The growing arsenal of Icmt inhibitors with increasing potency and improved pharmacological properties underscores the potential of this approach. The detailed experimental protocols and an understanding of the intricate signaling pathways involved, as outlined in this guide, provide a solid foundation for researchers and drug development professionals to advance the field of Icmt inhibition towards clinical reality. Future work will likely focus on the identification of predictive biomarkers for Icmt inhibitor sensitivity and the exploration of combination therapies to overcome potential resistance mechanisms.

References

- 1. Isoprenyl carboxyl methyltransferase inhibitors: a brief review including recent patents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An improved isoprenylcysteine carboxylmethyltransferase inhibitor induces cancer cell death and attenuates tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effect of Isoprenylcysteine Carboxyl Methyltransferase (ICMT) Inhibition on Post-Translational Modification

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Isoprenylcysteine carboxyl methyltransferase (ICMT) represents a critical enzyme in the post-translational modification cascade of CaaX-motif containing proteins, a group that includes the proto-oncogenic Ras superfamily of small GTPases. The final methylation step catalyzed by ICMT is essential for the proper subcellular localization and function of these proteins. Consequently, ICMT has emerged as a compelling target for anti-cancer drug development. This technical guide details the molecular impact of inhibiting ICMT, using the prototypical small molecule inhibitor cysmethynil and its more potent analog, compound 8.12, as primary examples. We will explore the mechanism of action, effects on key cellular signaling pathways, and the resulting cellular consequences. This document provides structured quantitative data and detailed experimental protocols to enable researchers to investigate the effects of ICMT inhibition.

The Role of ICMT in Post-Translational Modification

Proteins terminating in a CaaX motif (where 'C' is cysteine, 'a' is an aliphatic amino acid, and 'X' is any amino acid) undergo a sequential three-step post-translational modification process to facilitate their anchoring to cellular membranes.[1] This process is crucial for their biological activity, particularly for signaling proteins like Ras and Rho GTPases.[2]

-

Prenylation: An isoprenoid lipid (either a 15-carbon farnesyl or a 20-carbon geranylgeranyl group) is attached to the cysteine residue of the CaaX motif.[1]

-

Proteolysis: The -aaX amino acids are cleaved by the Rce1 endopeptidase.[3]

-

Carboxyl Methylation: The newly exposed and prenylated cysteine is methylated by ICMT, using S-adenosyl-L-methionine (AdoMet) as the methyl donor.[4] This final step neutralizes the negative charge of the carboxyl group, increasing the hydrophobicity of the C-terminus and enhancing its affinity for the plasma membrane.[4]

Inhibition of ICMT provides a strategic advantage over targeting earlier steps like farnesylation. While farnesyltransferase inhibitors (FTIs) showed initial promise, their efficacy is limited because some proteins, like K-Ras, can undergo alternative prenylation (geranylgeranylation).[5] ICMT, however, acts on both farnesylated and geranylgeranylated proteins, making its inhibition a more comprehensive strategy to block the function of all Ras isoforms and other CaaX proteins.[5][6]

Mechanism of Action of ICMT Inhibitors

Cysmethynil is an indole-based, time-dependent inhibitor of ICMT.[7][8] By blocking the catalytic activity of ICMT, cysmethynil prevents the final methylation step of CaaX proteins. This inhibition leads to the accumulation of non-methylated, negatively charged prenylated proteins. The increased negative charge at the C-terminus impairs the protein's ability to properly associate with the plasma membrane. For instance, treatment with ICMT inhibitors has been shown to cause the mislocalization of Ras from the plasma membrane to endomembranes, thereby abrogating its downstream signaling functions.[4][7]

Effects on Core Signaling Pathways

The mislocalization of Ras and other GTPases following ICMT inhibition has profound effects on major oncogenic signaling cascades.

Ras-MAPK Pathway

The Ras proteins are critical upstream activators of the Mitogen-Activated Protein Kinase (MAPK) pathway. By preventing Ras from reaching the plasma membrane, ICMT inhibitors effectively suppress MAPK signaling.[3] This leads to reduced phosphorylation of downstream effectors like ERK1/2, which are crucial for cell proliferation and survival.[9]

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is another critical signaling axis downstream of Ras that governs cell growth, proliferation, and survival. Inhibition of ICMT has been shown to decrease the phosphorylation and activation of Akt.[5] This, in turn, leads to the downregulation of mTOR signaling, a key regulator of protein synthesis and cell growth.

Cellular Consequences of ICMT Inhibition

The disruption of these critical signaling pathways leads to several observable anti-cancer effects in vitro and in vivo.

-

Cell Cycle Arrest: Treatment with ICMT inhibitors like cysmethynil causes an accumulation of cells in the G1 phase of the cell cycle.[4][7] This is often accompanied by an increase in the expression of cell cycle inhibitors like p21 and p27.[10]

-

Induction of Apoptosis: Prolonged inhibition of ICMT can lead to programmed cell death. This is evidenced by an increase in apoptotic markers such as cleaved PARP and cleaved caspase-7.[10]

-

Autophagy: ICMT inhibition is a known inducer of autophagy, a cellular process of self-digestion.[4][11] This is characterized by the conversion of LC3-I to its lipidated form, LC3-II.[11] In some contexts, this autophagic response contributes to cell death.[7]

-

Inhibition of Anchorage-Independent Growth: A hallmark of transformed cells is their ability to grow without attachment to a solid substrate. ICMT inhibition significantly reduces the ability of cancer cells to form colonies in soft agar, indicating a reduction in their tumorigenic potential.[10]

Quantitative Data: Inhibitor Potency

The following tables summarize the inhibitory concentrations (IC50) of cysmethynil and its more soluble and potent analog, compound 8.12.

Table 1: In Vitro ICMT Enzyme Inhibition

| Compound | Target | IC50 (µM) | Assay Conditions |

|---|---|---|---|

| Cysmethynil | Recombinant ICMT | 2.4 | Expressed in Sf9 cells, using [3H]-AdoMet.[4] |

| Cysmethynil | Recombinant ICMT | 0.14 | Time-dependent inhibition, final complex Ki.[8] |

| Compound 8.12 | Recombinant ICMT | 0.5 - 2.7 | Varies with specific analog structure.[12] |

Table 2: Anti-proliferative Activity (Cell Viability IC50)

| Compound | Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|---|

| Cysmethynil | HepG2 | Hepatocellular Carcinoma | 19.3[4] |

| Cysmethynil | PC3 | Prostate Cancer | 24.8 ± 1.5[12] |

| Cysmethynil | MDA-MB-231 | Breast Cancer | 26.8 ± 1.9[12] |

| Cysmethynil | IMR-90 | Normal Fibroblast | 29.2[4] |

| Compound 8.12 | PC3 | Prostate Cancer | 2.0 - 17.4 |

| Compound 8.12 | MDA-MB-231 | Breast Cancer | 2.1 - 14.7 |

Experimental Protocols

In Vitro ICMT Inhibition Assay (Vapor Diffusion Method)

This assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[3H-methyl]methionine ([3H]AdoMet) to a prenylated substrate.

Workflow Diagram

Methodology

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor (e.g., cysmethynil) in the appropriate buffer.

-

Reaction Mixture: In a microcentrifuge tube, combine the ICMT enzyme source (e.g., membrane fraction from Sf9 cells overexpressing ICMT), the prenylated substrate (e.g., N-acetyl-S-farnesyl-L-cysteine, AFC), and the inhibitor at various concentrations.[13]

-

Initiation: Start the reaction by adding [3H]AdoMet.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).[4][13]

-

Termination and Vapor Diffusion: Terminate the reaction by adding a strong base (e.g., NaOH). This hydrolyzes the methyl ester on the substrate, releasing volatile [3H]methanol. Place a filter paper spotted with a trapping agent into the cap of the tube and incubate to allow the vapor to be trapped.

-

Quantification: Transfer the filter paper to a scintillation vial, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

Analysis: Calculate the percent inhibition relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Anchorage-Independent Growth (Soft Agar Assay)

This assay measures the ability of cells to proliferate and form colonies in a semi-solid medium, a key characteristic of cellular transformation.[5]

Workflow Diagram

Methodology

-

Base Layer: Prepare a base layer of 0.7-0.8% agar mixed with cell culture medium in 6-well plates or 35 mm dishes. Allow it to solidify at room temperature.[1][14]

-

Top Layer: Harvest cells and prepare a single-cell suspension. Dilute the cells in culture medium containing the test inhibitor at various concentrations. Mix this cell suspension with an equal volume of molten low-melting-point agarose (final concentration ~0.35%) kept at ~40°C.

-